ATP Synthase Inhibitor 1 (IF1) is a naturally occurring protein found in a variety of organisms, including mammals, yeast, and bacteria. [, , ] It plays a crucial role in regulating cellular energy homeostasis by interacting with the mitochondrial F1F0-ATP synthase, the enzyme complex responsible for the majority of ATP synthesis in cells. [, , , ] Specifically, IF1 acts as a physiological inhibitor of the enzyme's hydrolytic activity, preventing the wasteful breakdown of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) under conditions of low oxygen availability or mitochondrial stress. [, , , , , ]
IF1 exhibits tissue-specific expression patterns, with its levels being particularly high in tissues with high metabolic demands, such as the heart, brain, and skeletal muscle. [, , ] Its expression is primarily regulated at the posttranscriptional level, influenced by factors such as oxygen availability, nutrient status, and cellular stress. [] IF1 has a short half-life, suggesting tight control over its cellular concentration. []
Adenosine triphosphate synthase inhibitor 1, commonly referred to as Inhibitory Factor 1, is a crucial regulatory protein involved in the modulation of mitochondrial adenosine triphosphate synthase activity. This protein plays a significant role in cellular energy metabolism by inhibiting the hydrolysis of adenosine triphosphate, thereby influencing the balance between ATP synthesis and consumption. Inhibitory Factor 1 is primarily located in the mitochondria and is vital for maintaining mitochondrial function under various physiological conditions, particularly during states of energy demand.
Inhibitory Factor 1 is derived from various sources, predominantly within mammalian tissues. It is found in significant amounts in the heart and skeletal muscle, where energy demand is high. The protein has been studied extensively in several organisms, including humans, yeast, and plants, highlighting its evolutionary conservation and functional importance across species .
Inhibitory Factor 1 falls under the category of protein inhibitors that specifically target the adenosine triphosphate synthase complex. It is classified as a natural regulatory peptide and has been shown to interact with the F1 catalytic domain of the adenosine triphosphate synthase complex. Its mechanism of action is characterized as reversible and non-competitive, primarily binding to the enzyme in the presence of adenosine triphosphate and magnesium ions .
The synthesis of Inhibitory Factor 1 can be achieved through recombinant DNA technology, where the gene encoding for this protein is cloned into an expression vector. The following steps outline the general synthesis approach:
The purification process typically involves:
This method ensures high purity levels suitable for biochemical assays and structural studies .
Inhibitory Factor 1 consists of approximately 56 to 87 amino acid residues, forming an α-helical structure that facilitates its binding to the F1 domain of adenosine triphosphate synthase. The critical binding site includes interactions with specific residues on the α and β subunits of the enzyme complex.
Crystallographic studies have revealed that Inhibitory Factor 1 binds at a stoichiometric ratio of 1:1 with the F1 domain, specifically interacting with regions between the αDP and βDP subunits . Structural data indicate that this interaction prevents ATP hydrolysis by obstructing conformational changes necessary for enzyme activity.
Inhibitory Factor 1 primarily inhibits the hydrolysis reaction catalyzed by adenosine triphosphate synthase without affecting ATP synthesis. The inhibition mechanism involves blocking the catalytic interface between subunits αDP and βDP during ATP hydrolysis.
The inhibition is characterized as reversible and non-competitive; thus, it does not directly compete with substrates but alters enzyme conformation to prevent effective substrate processing . This unique mechanism allows for fine-tuning of ATP levels in response to cellular energy demands.
The mechanism by which Inhibitory Factor 1 exerts its effects involves several key steps:
Recent studies have shown that Inhibitory Factor 1's inhibitory effects are contingent upon mitochondrial conditions such as pH and substrate availability, emphasizing its role as a dynamic regulator in cellular metabolism .
Relevant analyses indicate that modifications to Inhibitory Factor 1 can alter its binding characteristics and inhibitory potency .
Inhibitory Factor 1 has significant scientific applications, particularly in:
The membrane-embedded Fₒ sector’s c-subunit ring serves as a critical target for inhibitors disrupting proton translocation. This ring’s stoichiometry varies across species (8 subunits in bovine mitochondria vs. 10–14 in bacteria), creating distinct binding geometries for inhibitors [1] [3]. Bedaquiline (TMC207), a diarylquinoline antibiotic, binds the c-ring of Mycobacterium tuberculosis with high affinity via hydrogen bonding to E61 and π-stacking with F32 residues [1] [3]. This interaction halts c-ring rotation, decoupling proton flow from ATP synthesis. Oligomycin A exploits similar principles but targets the c-ring/a-subunit interface in mitochondria, where its macrocyclic structure occludes proton half-channels [1] [7].
Table 1: c-Subunit Ring Inhibitors and Their Structural Targets
Inhibitor | Target Site | Species Specificity | Key Interactions |
---|---|---|---|
Bedaquiline | c-subunit lumen | M. tuberculosis | H-bonds to E61, hydrophobic packing with F32 |
Oligomycin A | c-ring/a-subunit interface | Mammalian mitochondria | Blocks proton access to conserved aR176 |
Venturicidin A | c-ring | Yeast/mitochondria | Binds cD44 and cA45 via lactone moiety |
DCCD* | c-subunit aspartate/glutamate | Universal | Covalent modification of proton-binding residue |
Dicyclohexylcarbodiimide [1] [7]
Bacterial c-rings exhibit greater conformational flexibility than their mitochondrial counterparts, allowing inhibitors like bedaquiline to exploit transient pockets during rotational cycling [3] [10]. Cryo-EM studies reveal that bedaquiline binding induces a "funnel-like" distortion in the M. smegmatis c-ring, widening the central pore and preventing torque transmission to F₁ [3].
Inhibitors targeting the F₁ sector disrupt the conformational coupling between catalytic sites and γ-subunit rotation. The mitochondrial inhibitor protein IF1 exemplifies directional allostery: its α-helical structure inserts into the α/βDP interface, locking the β-subunit in a closed conformation and jamming γ-subunit rotation during ATP hydrolysis [4] [9]. Single-molecule experiments demonstrate that IF1 dissociation requires clockwise rotation (ATP synthesis direction), explaining its condition-dependent inhibition [9]:
"IF1-inhibited F₁ is efficiently activated only when forcibly rotated clockwise (synthesis direction), with <5% activation during counterclockwise manipulation" [9].*
In bacteria, the ε-subunit’s C-terminal domain (εCTD) adopts an autoinhibitory extended conformation ("εX-state") that penetrates the α₃β₃ central cavity. The ε-hook (residues 126–138) contacts multiple β-subunit catalytic domains, sterically blocking γ-subunit rotation [10]. Unlike IF1, εCTD inhibition is nucleotide-dependent, with ADP promoting its inhibitory conformation [10].
Table 2: Allosteric Inhibitors of Rotary Catalysis
Inhibitor | Binding Site | Effect on Rotation | Activation Trigger |
---|---|---|---|
IF1 | α/βDP interface, γ-subunit | Jams γ in catalytic dwell position | Clockwise torque + proton gradient |
ε-subunit (bacteria) | Central cavity of α₃β₃ | Traps βE in open conformation | PMF-dependent γ rotation |
Aurovertin B | β-subunit NBD-CTD cleft | Arrests βTP at 80° substep | None (irreversible binding) |
Apoptolidin | OSCP/α-subunit interface | Prevents stator-rotor engagement | Competitive displacement |
The catalytic β-subunits undergo cyclic conformational transitions (open → loose → tight) during rotation, creating transient inhibitor binding pockets. Aurovertin B exploits this dynamism, binding preferentially to the βTP closed conformation where its bicyclic lactone system wedges between the nucleotide-binding domain (NBD) and C-terminal domain (CTD) [8]. Molecular dynamics simulations reveal that aurovertin binding:
Polyphenol inhibitors (resveratrol, piceatannol) target a distinct dynamic pocket at the β/γ interface. Resveratrol binds between the γC-terminal helix and βTP-subunit, stabilizing a half-closed β conformation that cannot release ATP [3] [6]. Piceatannol exhibits stronger inhibition by extending deeper into the γ/βTP interface, forming hydrogen bonds with βT165 and βD316, thereby prolonging catalytic dwell times by >300% [3].
Table 3: Conformational Effects of F₁-Targeted Inhibitors
Inhibitor | β-Subunit State | Induced Conformational Shift | Rotational Substep Affected |
---|---|---|---|
Aurovertin B | βTP (closed) | Widens NBD-CTD cleft by 4.2 Å; immobilizes P-loop | 80° binding dwell extension |
Resveratrol | βTP (half-closed) | Traps catalytic site in "loose" state | Delays 40° catalytic substep |
Piceatannol | βTP/βDP interface | Cross-links αS411–βR260 via H-bond network | Halts rotation at 120° position |
IF1 | βDP (closed) | Forces βDP-CTD tilt >26° toward γ-subunit | Blocks all rotational substeps |
Species-selective inhibition arises from structural divergence in conserved subunits:
β-Subunit C-Terminus: Mitochondrial β-subunits contain a conserved QRF motif (Gln-Arg-Phe) at positions 395–397, while bacterial equivalents (e.g., E. coli βGln-381, Bacillus PS3 βGlu-381) exhibit charge reversal. Hybrid F₁ studies demonstrate that substituting bacterial β381E with mitochondrial β397R confers IF1 sensitivity [5]. The reverse mutation (R→E) in mitochondrial β abolishes IF1 binding [5].
γ-Subunit Helical Packing: Mitochondrial γ-subunits have a shorter DELSEED loop (residues 107–114) than bacterial homologs. Inhibitors like apoptolidin exploit this difference by inserting a sugar moiety into the mitochondrial γ/βTP groove, forming salt bridges with βD307 and βK223—residues absent in bacteria [1] [8].
ε-Subunit Autoinhibition: Bacterial εCTD undergoes PMF-dependent folding into an inhibitory εX-state that inserts into F₁’s central cavity—a mechanism absent in mitochondria due to the presence of stabilizing subunit δ [10]. The ε-hook’s sequence (e.g., E. coli ε128FIDL132) is conserved in pathogens but divergent in mammals, enabling targeted disruption of bacterial energy coupling.
Table 4: Species-Specific Structural Determinants
Structural Element | Mitochondrial Feature | Bacterial Feature | Exploiting Inhibitors |
---|---|---|---|
β-subunit C-terminus | βR397 (salt bridge anchor) | βE381/Glu (electrostatic repulsion) | IF1, benzodiazepines |
c-ring stoichiometry | 8 subunits (narrow lumen) | 10–15 subunits (variable diameter) | Bedaquiline (10–14 c-subunits) |
γ-subunit DELSEED loop | Short loop (108–115) | Extended loop (103–120) | Apoptolidin (mitochondrial-specific) |
ε-subunit regulatory state | Constitutively inactive (εC state) | PMF-dependent εX/εC transition | Peptide inhibitors mimicking εCTD |
Concluding Perspectives
The structural plasticity of ATP synthase provides multiple avenues for selective inhibition. Advances in cryo-EM and single-molecule biophysics continue to reveal how inhibitors exploit transient conformational states and species-specific motifs. Future inhibitor design should prioritize compounds that: 1) target rotating interfaces inaccessible in static structures, 2) exploit pathogen-specific c-ring stoichiometries, or 3) allosterically modulate regulatory subunits like IF1 or ε. Such strategies promise novel therapeutics against drug-resistant infections while minimizing host toxicity.
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4